![molecular formula C10H10BrFOZn B14892584 2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the allyloxy group and the fluorine atom on the phenyl ring imparts unique reactivity and selectivity to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Allyloxy)methyl]-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(Allyloxy)methyl]-4-fluorophenyl bromide+Zn→2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is monitored using techniques like gas chromatography to ensure complete conversion of the starting material.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a leaving group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
Biaryl Compounds: Formed in cross-coupling reactions.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions.
Mecanismo De Acción
The mechanism of action of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the oxidative addition and reductive elimination steps.
Organic Substrates: Participate in the transmetalation step to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Allyloxy)methyl]-4-fluorophenylmagnesium bromide: Another organometallic compound used in similar reactions but with different reactivity due to the presence of magnesium instead of zinc.
2-[(Allyloxy)methyl]-4-fluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different selectivity and reaction conditions.
Uniqueness
2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product selectivity compared to its magnesium and boron counterparts.
Propiedades
Fórmula molecular |
C10H10BrFOZn |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-(prop-2-enoxymethyl)benzene-4-ide |
InChI |
InChI=1S/C10H10FO.BrH.Zn/c1-2-6-12-8-9-4-3-5-10(11)7-9;;/h2-3,5,7H,1,6,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
VUFMHQFPYRFRTC-UHFFFAOYSA-M |
SMILES canónico |
C=CCOCC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


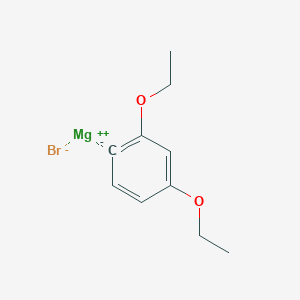

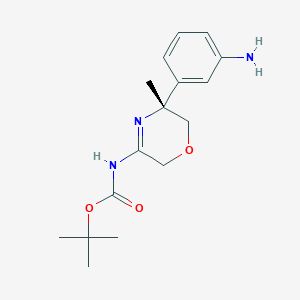



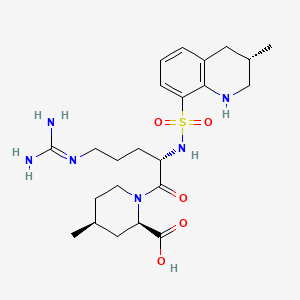
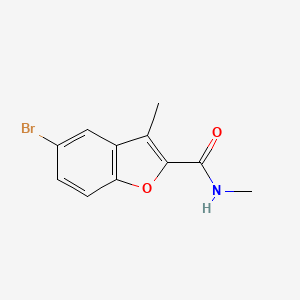


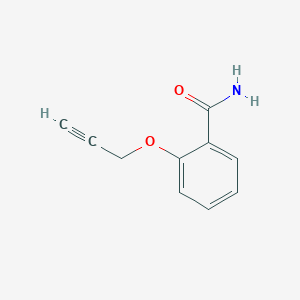
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
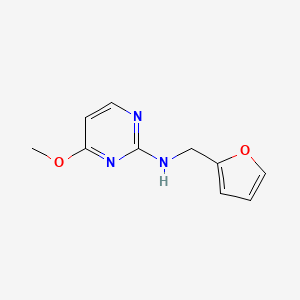
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
